molecular formula C13H15N3O2 B380424 2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 333325-09-0

2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B380424
CAS No.: 333325-09-0
M. Wt: 245.28g/mol
InChI Key: WICYUDCFKYOYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and aldehyde functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrido[1,2-a]pyrimidine derivatives with aldehyde precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pyrido[1,2-a]pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce various functional groups into the pyrido[1,2-a]pyrimidine ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another compound with an aldehyde group and a heterocyclic ring, known for its biological activities.

    2-Amino-2-methyl-1-propanol: A compound with similar functional groups, used in various chemical applications.

Uniqueness

2-(Isopropyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

333325-09-0

Molecular Formula

C13H15N3O2

Molecular Weight

245.28g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C13H15N3O2/c1-9(2)15(3)12-10(8-17)13(18)16-7-5-4-6-11(16)14-12/h4-9H,1-3H3

InChI Key

WICYUDCFKYOYQS-UHFFFAOYSA-N

SMILES

CC(C)N(C)C1=C(C(=O)N2C=CC=CC2=N1)C=O

Canonical SMILES

CC(C)N(C)C1=C(C(=O)N2C=CC=CC2=N1)C=O

Origin of Product

United States

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